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Compound of Interest

4-Methyl-5-nitrobenzene-1,2-
Compound Name:
diamine

Cat. No.: B2429053

This technical guide provides a detailed overview of the spectral data for 1,2-Diamino-4-methyl-
5-nitrobenzene, also known as 4-methyl-5-nitro-1,2-phenylenediamine. This document is
intended for researchers, scientists, and professionals in drug development who require a
comprehensive understanding of the spectroscopic properties of this compound. The guide
covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
along with the experimental protocols for their acquisition.

Core Spectral Data

The following sections present the available spectral data for 1,2-Diamino-4-methyl-5-
nitrobenzene. Due to the limited availability of directly published spectra for this specific
molecule, representative data from closely related compounds are included for comparative
purposes, with appropriate citations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a comprehensive study on a series of nitrobenzene-1,2-diamines has been published,
the specific NMR data for 1,2-Diamino-4-methyl-5-nitrobenzene is not explicitly detailed in the
readily available literature.[1] However, based on the analysis of similar compounds, the
expected proton (*H) and carbon-13 (*3C) NMR spectral data in a solvent like DMSO-ds would
feature characteristic shifts for the aromatic protons, the methyl group, and the carbons of the
benzene ring influenced by the amino and nitro functional groups.
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For illustrative purposes, the *H and 3C NMR data for the related compound, 4-Methyl-3-

nitroaniline, are presented below.[2]

Table 1: Representative *H and 3C NMR Data for a Structurally Similar Compound (4-Methyl-3-
nitroaniline in DMSO-ds)

Nucleus Chemical Shift (8) in ppm

7.15 (d, J = 2.4 Hz, 1H), 7.09 (d, J = 8.3 Hz,
1H 1H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H), 5.55 (s, 2H),
2.31 (s, 3H)

149.26, 147.96, 133.07, 119.02, 118.58, 108.21,
18.78

13C

Infrared (IR) Spectroscopy

The IR spectrum of 1,2-Diamino-4-methyl-5-nitrobenzene is expected to exhibit characteristic
absorption bands corresponding to its functional groups. Primary aromatic amines typically
show two N-H stretching bands in the region of 3300-3500 cm~*. The nitro group (NO2) will
have strong asymmetric and symmetric stretching vibrations around 1500-1560 cm~* and
1300-1360 cm™1, respectively. The C-N stretching of the aromatic amine is expected in the
1250-1335 cm~! range.[3]

As a reference, the key IR absorption bands for the closely related compound, 4-Nitro-o-

phenylenediamine, are provided.

Table 2: Representative IR Absorption Bands for 4-Nitro-o-phenylenediamine
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Functional Group Wavenumber (cm—?) Description

Two bands, characteristic of a

N-H Stretch 3300-3500 _ _
primary amine
C-H Aromatic Stretch 3000-3100 Medium to weak bands
N-H Bend 1580-1650 Primary amine scissoring
C=C Aromatic Stretch 1450-1600 Multiple bands
NO2 Asymmetric Stretch 1500-1560 Strong absorption
NO2z Symmetric Stretch 1300-1360 Strong absorption
C-N Aromatic Stretch 1250-1335 Strong absorption

Mass Spectrometry (MS)

The mass spectrum of 1,2-Diamino-4-methyl-5-nitrobenzene is expected to show a molecular
ion peak corresponding to its molecular weight (167.17 g/mol ).[4] Fragmentation patterns
would likely involve the loss of the nitro group (NO2) or parts of the amino and methyl groups.

For reference, the mass spectrometry data for 4-Nitro-o-phenylenediamine shows a molecular
ion peak at m/z 153.[5]

Table 3: Representative Mass Spectrometry Data for 4-Nitro-o-phenylenediamine

m/z Value Interpretation
153 Molecular lon [M]*
107 Loss of NO2

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework
for the acquisition of spectral data for 1,2-Diamino-4-methyl-5-nitrobenzene.

NMR Spectroscopy Protocol
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A general procedure for obtaining NMR spectra of nitroanilines is as follows:

o Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in a standard 5 mm NMR tube.

e Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance
operating at a proton frequency of 400 MHz or higher.

e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2
seconds, and a pulse angle of 30-45 degrees.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
o Alarger number of scans will be necessary compared to *H NMR.

o Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5
seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

Infrared (IR) Spectroscopy Protocol

A standard procedure for obtaining an FT-IR spectrum of a solid sample is:
o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
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powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.

¢ Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.
o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

A general method for obtaining a mass spectrum using Electrospray lonization (ESI) is as
follows:

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

¢ Instrumentation: Use a mass spectrometer equipped with an Electrospray lonization (ESI)
source.

» Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.

o Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's
properties. For aromatic amines, positive ion mode is typically used.

o Scan a mass range that includes the expected molecular weight of the compound.
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+ Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of 1,2-Diamino-4-

methyl-5-nitrobenzene.
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Caption: Workflow for the spectral analysis of the target compound.
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Caption: Logical flow of an NMR spectroscopy experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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